molecular formula C6H8N2O B1386574 1,4-dimethyl-1H-imidazole-2-carbaldehyde CAS No. 933728-48-4

1,4-dimethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B1386574
CAS No.: 933728-48-4
M. Wt: 124.14 g/mol
InChI Key: BAORANYZIRHLES-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative featuring a carbaldehyde group at the 2-position and methyl groups at the 1- and 4-positions of the imidazole ring. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol.

Properties

IUPAC Name

1,4-dimethylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-8(2)6(4-9)7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAORANYZIRHLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933728-48-4
Record name 1,4-dimethyl-1H-imidazole-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-imidazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of aldehydes with amines under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: 1,4-Dimethyl-1H-imidazole-2-carboxylic acid.

    Reduction: 1,4-Dimethyl-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Applications Overview

  • Pharmaceutical Synthesis
    • Role as an Intermediate : 1,4-Dimethyl-1H-imidazole-2-carbaldehyde is utilized in synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to compounds targeting neurological disorders and infectious diseases .
    • Case Study : Research has shown that derivatives of imidazole compounds exhibit antimicrobial properties, making them valuable in drug development. For instance, a study highlighted the synthesis of imidazole-based compounds that demonstrated significant activity against resistant bacterial strains .
  • Organic Synthesis
    • Building Block for Heterocycles : This compound serves as a crucial building block in the synthesis of heterocyclic compounds, which are essential in many biologically active molecules .
    • Data Table :
      Reaction TypeProductReference
      CondensationImidazole derivatives
      Grignard ReactionFunctionalized imidazoles
      AcylationVarious acyl derivatives
  • Material Science
    • Development of Functionalized Polymers : The compound is employed in creating advanced materials such as polymers with enhanced properties like thermal stability and chemical resistance .
    • Case Study : A recent study demonstrated the use of this compound in synthesizing metal-organic frameworks (MOFs), which have applications in gas storage and catalysis .
  • Analytical Chemistry
    • Use in Chromatography : The compound is also utilized in analytical techniques such as chromatography for the identification and quantification of other substances, ensuring accurate research findings .
    • Data Table :
      TechniqueApplicationReference
      HPLCQuantification of metabolites
      GC-MSAnalysis of volatile compounds

Safety Considerations

Handling this compound requires strict safety protocols due to its potential irritative effects on skin and respiratory pathways. Proper protective equipment should be used to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can form Schiff bases with amines, leading to the formation of imine derivatives that exhibit biological activity . The compound’s aldehyde group can also participate in nucleophilic addition reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 1,4-dimethyl-1H-imidazole-2-carbaldehyde with key structural analogs, focusing on substituent positions, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Group Reference
This compound C₆H₈N₂O 124.14 -CH₃ (1,4); -CHO (2) Aldehyde
1H-Benzo[d]imidazole-2-carbaldehyde C₈H₆N₂O 146.15 Benzene fused (1,2); -CHO (2) Aldehyde
1-Alkyl-1H-benzo[d]imidazole-2-carbaldehyde C₉H₈N₂O (R = Me) 162.18 (R = Me) Benzene fused; -CH₃ (1); -CHO (2) Aldehyde
Imidazole-2-carboxaldehyde C₄H₄N₂O 96.09 -CHO (2) Aldehyde
1,2-Dimethyl-5-nitro-1H-imidazole C₅H₇N₃O₂ 141.13 -CH₃ (1,2); -NO₂ (5) Nitro

Key Observations :

  • Ring Fusion vs. Simplicity : The benzoimidazole analogs (e.g., 1H-Benzo[d]imidazole-2-carbaldehyde) feature a fused benzene ring, increasing molecular weight and hydrophobicity compared to the simpler imidazole core of this compound .

Physicochemical and Pharmacokinetic Properties

Limited data exist for the target compound, but trends can be extrapolated from analogs:

Property This compound 1H-Benzo[d]imidazole-2-carbaldehyde Imidazole-2-carboxaldehyde
Log P (Predicted) ~1.2 ~1.8 ~0.5
Solubility Moderate (polar solvents) Low (hydrophobic due to benzene) High (smaller size)
Melting Point Not reported 115–116°C (analogous esters) Not reported
Bioavailability Score Moderate Low High

Insights :

  • The benzoimidazole derivatives exhibit higher hydrophobicity (Log P ~1.8) due to the fused benzene ring, reducing aqueous solubility compared to the target compound .
  • Methyl substituents in this compound may improve metabolic stability relative to simpler analogs like imidazole-2-carboxaldehyde .

Biological Activity

1,4-Dimethyl-1H-imidazole-2-carbaldehyde (CAS No. 933728-48-4) is a heterocyclic compound featuring an imidazole ring with two methyl groups at the 1 and 4 positions and an aldehyde functional group at the 2 position. This unique structure contributes to its lipophilicity and potential biological activities, making it a candidate for various pharmaceutical applications. Research has indicated that this compound and its derivatives exhibit significant antimicrobial, antifungal, and possibly anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N2OC_6H_8N_2O. The imidazole ring is known for its role in many biologically active compounds, which interact with various biological targets including enzymes and receptors. The presence of the aldehyde group enhances the reactivity of the compound, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC6H8N2OC_6H_8N_2O
Molecular Weight140.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

  • Case Study : In a study comparing various imidazole derivatives, this compound demonstrated an antibacterial percentage value of approximately 80% against E. coli when tested alongside chloramphenicol as a control .

Antifungal Activity

The compound has also been tested for antifungal activity. Its derivatives showed promising results against common fungal pathogens, indicating potential use in treating fungal infections.

Anticancer Potential

Recent research has begun to explore the anticancer properties of imidazole derivatives, including this compound. Some studies suggest that these compounds may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

The biological activity of this compound is thought to be mediated through its interaction with biological targets. The imidazole ring allows for hydrogen bonding and coordination with metal ions in enzymes, while the aldehyde group can participate in nucleophilic addition reactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsUnique Features
1,2-Dimethyl-1H-imidazole-4-carbaldehydeMethyl groups at positions 1 and 2Different position of the aldehyde group affects reactivity
4-Methyl-5-imidazole carbaldehydeMethyl group at position 4Lacks additional methyl substitution at position 1
1-Methyl-1H-imidazole-2-carbaldehydeMethyl group only at position 1Simpler structure with limited substitution options

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-dimethyl-1H-imidazole-2-carbaldehyde, and what catalysts or conditions are typically employed?

  • Methodology : The compound can be synthesized via oxidation of substituted imidazoles or through multi-component reactions. For example, manganese(IV) oxide in dichloromethane at room temperature (2 hours, 85% yield) or ruthenium-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)]) with hydroperoxides at 50°C (5.5 hours, 70% yield) . Similar methodologies are adapted from synthesis schemes for analogous imidazole carbaldehydes, such as 1-alkyl derivatives .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and carbonyl functionality (e.g., aldehyde protons typically appear at δ 9.5–10.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Melting Point : Reported analogs (e.g., 4-methyl-1H-imidazole-5-carbaldehyde) have mp 165–166°C, aiding purity assessment .

Q. What are the solubility and physicochemical properties of this compound, and how do they influence experimental design?

  • Properties :

  • Log P : ~1.2 (indicative of moderate lipophilicity, suitable for organic-phase reactions) .
  • Solubility : Limited in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
  • Bioavailability : Low GI absorption (Bioavailability Score: 0.17), suggesting limited use in biological assays without derivatization .

Q. What are common impurities or byproducts during synthesis, and how are they identified?

  • Analysis :

  • Chromatography : HPLC or TLC to detect unreacted precursors (e.g., imidazole intermediates).
  • Spectroscopy : IR spectroscopy identifies residual carbonyl or hydroxyl groups from incomplete oxidation .

Q. What safety precautions are recommended when handling this compound?

  • Guidelines : Use PPE (gloves, goggles) due to potential irritancy. Consult safety data sheets (SDS) for analogous compounds (e.g., 1H-benzimidazole-2-carbaldehyde), which recommend immediate medical consultation upon exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?

  • Strategies :

  • Catalyst Screening : Test alternative catalysts (e.g., TEMPO/copper systems) for oxidation steps .
  • Solvent Effects : Compare yields in dichloromethane vs. acetonitrile to minimize side reactions .
  • Temperature Gradients : Explore microwave-assisted synthesis for faster kinetics .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural confirmation?

  • Approach :

  • 2D NMR : Use COSY or HSQC to assign coupling patterns and verify substituent positions .
  • Crystallography : Single-crystal X-ray diffraction (via SHELXL/ORTEP) provides unambiguous structural validation .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Solutions :

  • Twinned Data : Use SHELXL for high-resolution refinement, especially with small-molecule crystals .
  • Disorder Modeling : Apply restraints in SHELXPRO to manage methyl or aldehyde group disorder .

Q. What strategies are used to study the pharmacokinetic behavior of imidazole carbaldehyde derivatives?

  • Methods :

  • Log P Adjustments : Introduce hydrophilic groups (e.g., carboxylates) to enhance solubility for in vivo studies .
  • Metabolic Stability Assays : Incubate with liver microsomes and analyze via LC-MS to identify degradation pathways .

Q. How are multi-component reactions designed to synthesize tetra-substituted imidazole derivatives?

  • Design Framework :

  • Substrate Scope : Combine aldehydes, amines, and nitroalkanes in one-pot reactions under acidic conditions .
  • Mechanistic Insights : Monitor intermediates via in situ IR to optimize reaction timelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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